Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate dihydrochloride
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Overview
Description
Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate dihydrochloride: is a synthetic organic compound with a complex structure It belongs to the class of spiro compounds, characterized by a unique bicyclic framework where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate dihydrochloride typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.
Introduction of the Aminoethyl Group: The next step involves the introduction of the aminoethyl group. This can be done through a nucleophilic substitution reaction where an appropriate amine reacts with the spirocyclic intermediate.
Protection of Functional Groups: To prevent unwanted side reactions, functional groups such as the carboxylate group are often protected using tert-butyl groups.
Final Deprotection and Purification: The final step involves the removal of protecting groups and purification of the compound to obtain the desired product in its dihydrochloride form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the aminoethyl group is oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the spirocyclic core provides structural stability. This compound may modulate the activity of enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- 7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-(2-aminoethyl)-, 1,1-dimethylethyl ester
Uniqueness
Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[35]nonane-7-carboxylate dihydrochloride is unique due to its specific substitution pattern and the presence of the aminoethyl group
Properties
CAS No. |
2173991-85-8 |
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Molecular Formula |
C14H28ClN3O2 |
Molecular Weight |
305.84 g/mol |
IUPAC Name |
tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H27N3O2.ClH/c1-13(2,3)19-12(18)17-7-4-14(5-8-17)10-16(11-14)9-6-15;/h4-11,15H2,1-3H3;1H |
InChI Key |
UOVBEZRZHOVLBV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2)CCN.Cl.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2)CCN.Cl |
Origin of Product |
United States |
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